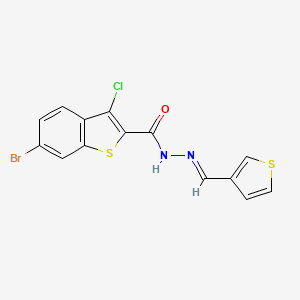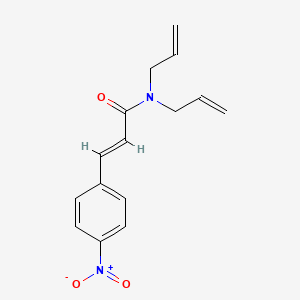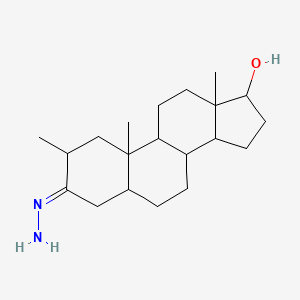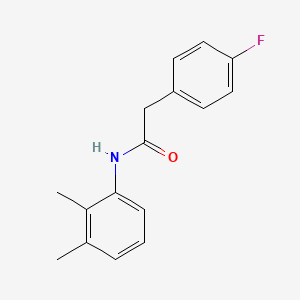
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CF3-Indole-2-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It is a member of the indole-2-carboxamide family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, it has been shown to have anti-diabetic activity in a mouse model of type 2 diabetes. It has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide is its relatively simple synthesis, which makes it accessible to researchers. It has also been shown to have a range of biological activities, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area is its potential as a neuroprotective agent, with researchers exploring its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been described in the literature, with several methods reported. One such method involves the reaction of 3-chloro-4-fluoroaniline with 3-formylindole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and ammonium acetate to yield N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been the subject of several scientific studies, with researchers exploring its potential as a therapeutic agent. One study investigated its anti-inflammatory activity, demonstrating that it was able to inhibit the production of pro-inflammatory cytokines in vitro. Another study showed that it had anti-tumor activity in a mouse model of breast cancer, suggesting that it may have potential as an anti-cancer agent.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-7-12(5-6-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFVMWZGMNBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)
![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)
![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)
![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)